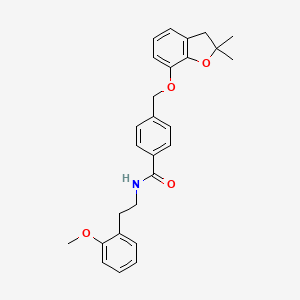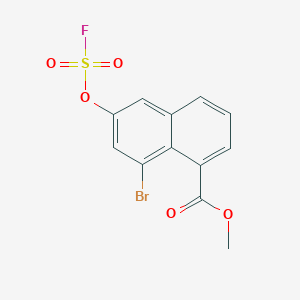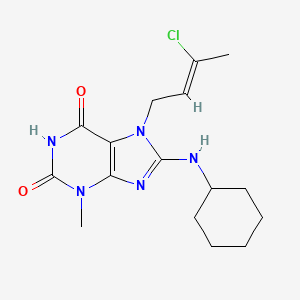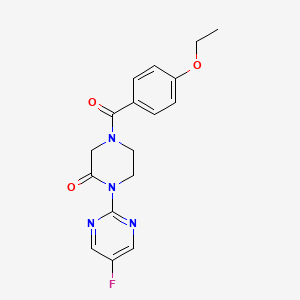
(4-Amino-3-nitro-phenoxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitro-phenoxy-acetic acid is a derivative of phenoxyacetic acid, which is a monocarboxylic acid and the O-phenyl derivative of glycolic acid . Phenoxyacetic acid is used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
Synthesis Analysis
Phenoxyacetic acid derivatives can be synthesized using various chemical techniques and computational chemistry applications . For instance, 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives were prepared by refluxing method in an aqueous medium, and solvent-free and catalyst-free microwave-assisted method .Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives is studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis . The structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Also, the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid .Physical and Chemical Properties Analysis
Phenoxyacetic acid is a high melting point (98-99 ̊C), white or clear crystalline compound. It appears light tan to brown when impure. Its solubility in water is 12 g/L and highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .Mécanisme D'action
While the specific mechanism of action for 4-Amino-3-nitro-phenoxy-acetic acid is not mentioned in the retrieved papers, phenoxyacetic acid derivatives have been found to have various pharmacological activities. They are present as central structural parts in numerous drug classes such as antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular .
Orientations Futures
Phenoxyacetic acid derivatives have shown potential as therapeutic candidates, and there is ongoing research into their synthesis and pharmacological activities . This presents an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
2-(4-amino-3-nitrophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLOYFEKYNCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)
![3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2361763.png)


![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2361775.png)
![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

